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molecular formula C12H11N3S B8294742 5-(1-Methylindol-2-yl)-1,3-thiazole-2-ylamine

5-(1-Methylindol-2-yl)-1,3-thiazole-2-ylamine

Cat. No. B8294742
M. Wt: 229.30 g/mol
InChI Key: GNSQTUDMNKUFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079891B2

Procedure details

A mixture of (tert-butoxy)-N-(5-bromo(1,3-thiazol-2-yl)carboxamide (52, 140 mg, 0.5 mmol), 1-methylindol-2-yl boronic acid (88 mg, 0.5 mmol), [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride dichloromethane complex (1:1) (40 mg) and potassium phosphate (106 mg) in 2 ml DMF and 0.5 ml water was heated under Ar in microwave reactor at 150° C. for 30 min. The reaction mixture was worked up with EA/brine. Org. phase was concentrated and then subjected to silica gel flash column purification (0-100% B, A: hexane; B: EA) to give 21 mg 5-(1-methylindol-2-yl)-1,3-thiazole-2-ylamine (53) as brown solid (yield: 18.3%; purity>90%).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5](C(N)=O)=[N:4][CH:3]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[C:12]1B(O)O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(=O)OCC.[Cl-].[Na+].O.C[N:41](C=O)C>O>[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[C:12]1[C:2]1[S:6][C:5]([NH2:41])=[N:4][CH:3]=1 |f:2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
BrC1=CN=C(S1)C(=O)N
Name
Quantity
88 mg
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)B(O)O
Name
potassium phosphate
Quantity
106 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O.[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
phase was concentrated
CUSTOM
Type
CUSTOM
Details
subjected to silica gel flash column purification (0-100% B

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC=CC=C12)C1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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